molecular formula C8H7BrF3NO B1400415 2-(5-Bromopyridin-3-yl)-1,1,1-trifluoropropan-2-ol CAS No. 1356483-46-9

2-(5-Bromopyridin-3-yl)-1,1,1-trifluoropropan-2-ol

Cat. No. B1400415
M. Wt: 270.05 g/mol
InChI Key: RPYDNNYEBHKJJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09173873B2

Procedure details

To a flask containing 3-acetyl-5-bromopyridine (2.27 g, 11.4 mmol) was added a solution of (trifluoromethyl)trimethylsilane in tetrahydrofuran (0.5 M, 40 mL, 20 mmol) at 0° C. A solution of tetrabutylammonium fluoride in tetrahydrofuran (1.0 M, 11.4 mL, 11.4 mmol) was then added, and the reaction stirred at room temperature until the reaction was complete. The reaction was then concentrated under reduced pressure, diluted with ethyl acetate, and washed with water and saturated aqueous sodium bicarbonate solution. The organic layer was separated, dried over sodium sulfate, filtered and concentrated to give a residue that was purified by flash chromatography on silica gel (10-50% ethyl acetate in hexanes) to provide the racemic title compound: LCMS m/z 269.85 [M+2+H]+; 1H NMR (500 MHz, CD3OD) δ 8.70 (s, 1H), 8.65 (1H), 8.13 (s, 1H), 1.81 (s, 3H). The racemic title compound was resolved by supercritical fluid chromatography on a chiral AD column, eluting with 10% ethanol:CO2. Data for enantiomer A: LCMS m/z 271.85 [M+H]+; 1H NMR (500 MHz, CDCl3) 8.71 (s, 1H), 8.68 (d, J=2.0 Hz, 1H), 8.10 (s, 1H), 1.82 (s, 3H). Data for enantiomer B: LCMS m/z 271.83 [M+H]+; 1H NMR (500 MHz, CDCl3) 8.71 (s, 1H), 8.68 (s, 1H), 8.10 (s, 1H), 1.81 (s, 3H).
Quantity
2.27 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
11.4 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:5]=[N:6][CH:7]=[C:8]([Br:10])[CH:9]=1)(=[O:3])[CH3:2].[F:11][C:12]([Si](C)(C)C)([F:14])[F:13].O1CCCC1.[F-].C([N+](CCCC)(CCCC)CCCC)CCC>>[Br:10][C:8]1[CH:9]=[C:4]([C:1]([OH:3])([CH3:2])[C:12]([F:14])([F:13])[F:11])[CH:5]=[N:6][CH:7]=1 |f:3.4|

Inputs

Step One
Name
Quantity
2.27 g
Type
reactant
Smiles
C(C)(=O)C=1C=NC=C(C1)Br
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(F)(F)[Si](C)(C)C
Name
Quantity
40 mL
Type
reactant
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
11.4 mL
Type
reactant
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction stirred at room temperature until the reaction
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction was then concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
diluted with ethyl acetate
WASH
Type
WASH
Details
washed with water and saturated aqueous sodium bicarbonate solution
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a residue that
CUSTOM
Type
CUSTOM
Details
was purified by flash chromatography on silica gel (10-50% ethyl acetate in hexanes)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=NC1)C(C(F)(F)F)(C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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